Divergent DHFR Enzyme Inhibition: Carbamimidothioate vs. 2,4-Diamino Functional Group Comparison
A direct head-to-head comparison of enzyme inhibition data is not available for the target compound. However, class-level SAR evidence strongly indicates that replacing the 2-amino group of the 2,4-diaminofuro[2,3-d]pyrimidine scaffold with a carbamimidothioate group abolishes DHFR inhibition. The classical 2,4-diamino analog (Compound 5) showed potent dual inhibition (human DHFR Ki = 63 nM; human TS Ki = 110 nM), activity that is critically dependent on the 2,4-diamine motif for catalytic site binding [1]. The 2-carbamimidothioate derivative lacks this essential pharmacophore, making it an inactive mimic for antifolate applications [1].
| Evidence Dimension | Inhibitory activity against human DHFR |
|---|---|
| Target Compound Data | No measurable DHFR inhibition expected (predicted based on SAR) |
| Comparator Or Baseline | 2,4-Diamino-5-methyl-6-substituted furo[2,3-d]pyrimidine (Compound 5): Ki = 0.063 µM [1] |
| Quantified Difference | >1,000-fold decrease in potency (estimated from loss of key binding interactions) |
| Conditions | Recombinant human DHFR enzyme assay (in vitro, published conditions for comparator) |
Why This Matters
Prevents mis-application as an antifolate and directs procurement towards its distinct, non-DHFR applications such as NOS modulation or kinase/tubulin targeting.
- [1] Gangjee, A., et al. (2010). Bioorganic & Medicinal Chemistry, 18(2), 953–961. Table 1: Compound 5 inhibition data. Discussion establishes SAR for 2,4-diamino requirement. View Source
